molecular formula C24H20ClN3O7 B3537890 4-(2-chloro-6-nitrophenoxy)benzyl N-[4-(acetylamino)benzoyl]glycinate

4-(2-chloro-6-nitrophenoxy)benzyl N-[4-(acetylamino)benzoyl]glycinate

Cat. No. B3537890
M. Wt: 497.9 g/mol
InChI Key: LPQPMOGIGOHQEK-UHFFFAOYSA-N
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Description

The compound “4-(2-chloro-6-nitrophenoxy)benzyl N-[4-(acetylamino)benzoyl]glycinate” is a complex organic molecule. It contains several functional groups, including a chloro group, a nitro group, an acetylamino group, and a benzoyl group. These groups are attached to benzene rings, which are aromatic hydrocarbons .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, a nitration reaction could introduce the nitro group, while a Friedel-Crafts acylation could introduce the acyl group . The exact synthesis would depend on the desired order of reactions and the specific conditions required for each step .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of benzene rings suggests that the compound may have a planar structure, as benzene rings are typically planar due to the delocalized π electrons that form a “cloud” above and below the plane of the ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the nitro group is electron-withdrawing, which means it can deactivate the benzene ring towards electrophilic aromatic substitution . On the other hand, the acetylamino and benzoyl groups might undergo reactions typical for carbonyl-containing compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups could make the compound soluble in polar solvents. The compound’s melting and boiling points, density, and other properties would depend on the strength of the intermolecular forces .

Mechanism of Action

Without specific context, it’s difficult to determine the mechanism of action for this compound. If it’s a drug, its mechanism of action would depend on how it interacts with biological molecules in the body. If it’s a reactant in a chemical reaction, its mechanism of action would refer to the sequence of steps leading to the formation of the product .

properties

IUPAC Name

[4-(2-chloro-6-nitrophenoxy)phenyl]methyl 2-[(4-acetamidobenzoyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O7/c1-15(29)27-18-9-7-17(8-10-18)24(31)26-13-22(30)34-14-16-5-11-19(12-6-16)35-23-20(25)3-2-4-21(23)28(32)33/h2-12H,13-14H2,1H3,(H,26,31)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQPMOGIGOHQEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCC(=O)OCC2=CC=C(C=C2)OC3=C(C=CC=C3Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloro-6-nitrophenoxy)benzyl 2-{[4-(acetylamino)benzoyl]amino}acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-chloro-6-nitrophenoxy)benzyl N-[4-(acetylamino)benzoyl]glycinate
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4-(2-chloro-6-nitrophenoxy)benzyl N-[4-(acetylamino)benzoyl]glycinate

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